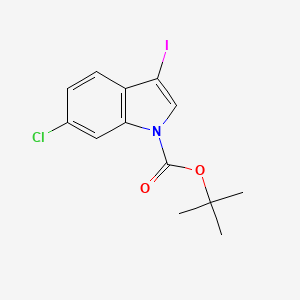

tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate

Description

Chemical Structure and Significance tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (CAS 868694-20-6, molecular formula C8H5ClINO2) is a halogenated indole derivative featuring a tert-butyl carbamate group at the 1-position, a chlorine substituent at the 6-position, and an iodine atom at the 3-position of the indole ring. The tert-butyl group enhances steric bulk and stability, while the halogen atoms (Cl and I) influence electronic properties and reactivity, making this compound a versatile intermediate in medicinal chemistry and drug discovery .

Applications The iodine atom at the 3-position serves as a strategic site for cross-coupling reactions (e.g., Suzuki or Sonogashira), enabling the synthesis of complex molecules for targeting viral proteins or cancer biomarkers . The chlorine substituent modulates lipophilicity and binding affinity, critical for pharmacokinetic optimization .

Propriétés

IUPAC Name |

tert-butyl 6-chloro-3-iodoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClINO2/c1-13(2,3)18-12(17)16-7-10(15)9-5-4-8(14)6-11(9)16/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNYTKCIIXURNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743880 | |

| Record name | tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868694-20-6 | |

| Record name | tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 1-tert-butoxycarbonyl-3-iodoindole, which is then chlorinated to yield the final product. The reaction conditions often involve the use of reagents like tert-butyl chloroformate and iodine, followed by chlorination using copper(I) chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Analyse Des Réactions Chimiques

tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine and chlorine atoms on the indole ring can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate serves as an intermediate in organic synthesis . It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its unique structural properties. The compound can undergo various chemical reactions, including:

- Substitution Reactions : The iodine and chlorine atoms can be replaced with other functional groups.

- Oxidation and Reduction Reactions : The compound can participate in redox processes, altering its oxidation state.

- Coupling Reactions : It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Biology

Research indicates that derivatives of this compound exhibit significant biological activities , including:

- Antiviral Properties : Indole derivatives are known to inhibit viral replication.

-

Anticancer Activity : Studies have shown selective cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to this compound demonstrated antiproliferative effects against human breast adenocarcinoma (MCF-7) cells.

- Case Study : In vitro studies revealed that indole derivatives could inhibit cell proliferation through mechanisms involving apoptosis and modulation of key signaling pathways.

Medicine

The compound is under investigation for its potential as a therapeutic agent targeting diseases such as cancer and viral infections. Its structural features allow it to interact with biological targets effectively.

The biological activity of this compound has been evaluated through various studies:

- Antimicrobial Activity :

- Indole derivatives have shown activity against bacterial strains like Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.98 µg/mL against methicillin-resistant strains (MRSA).

- Cytotoxicity Studies :

- In vitro assessments indicate that this compound may exhibit selective cytotoxicity against cancer cells while sparing normal cells. For example, studies have demonstrated that certain indole derivatives induce apoptosis in cancer cells by inhibiting GSK-3β.

Mécanisme D'action

The mechanism of action of tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate and its derivatives involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. For example, indole derivatives are known to bind to multiple receptors and enzymes, influencing cellular processes such as signal transduction and gene expression .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Halogen-Substituted Indole Derivatives

tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate (CAS 1627722-96-6)

- Substituents : Fluoro (6-position), iodo (3-position).

- Molecular Weight : 361.15 g/mol vs. ~321.5 g/mol for the chloro-iodo analog.

- Physicochemical Properties :

- XlogP : 4 (similar lipophilicity to the chloro-iodo compound).

- Topological Polar Surface Area (TPSA) : 31.2 Ų (slightly lower due to fluorine’s smaller size and reduced polarity compared to chlorine).

tert-Butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate (CAS 1260651-68-0)

- Substituents : Fluoro (6-position), formyl (3-position).

- Key Differences :

Heterocyclic and Functional Group Variants

tert-Butyl 3-amino-6-chloro-1H-indazole-1-carboxylate (CAS 599191-67-0)

- Core Structure : Indazole (two adjacent nitrogen atoms) vs. indole.

- Substituents: Amino (3-position), chloro (6-position).

- Properties: pKa: 0.14 (weak base due to the amino group). Biological Relevance: Indazole scaffolds exhibit enhanced metabolic stability and kinase inhibitory activity compared to indoles .

tert-Butyl 6-amino-1H-indole-1-carboxylate (CAS 219508-62-0)

- Substituents: Amino (6-position).

- Key Differences: The amino group increases polarity (TPSA ~64 Ų) and hydrogen-bonding capacity, favoring target engagement in hydrophilic binding pockets.

Activité Biologique

tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (CAS No. 868694-20-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : C₈H₅ClIN

Molecular Weight : 277.49 g/mol

CAS Number : 868694-20-6

The compound features a chloro and iodo substituent on the indole structure, which is known to influence its biological interactions.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains. A study reported that indole derivatives could inhibit the growth of Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 0.98 µg/mL against methicillin-resistant strains (MRSA) . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness in this area.

Cytotoxicity and Cancer Research

The compound's cytotoxic effects have been evaluated in vitro using various cancer cell lines. In related studies, indole derivatives have demonstrated selective cytotoxicity against cancer cells while sparing normal cells. For example, compounds structurally similar to this compound were assessed for their antiproliferative activities against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines . The results indicated a favorable cytotoxicity profile, suggesting that this compound may also exhibit similar properties.

While specific studies on the mechanism of action for this compound are scarce, it is hypothesized that indole derivatives often interact with cellular pathways involved in apoptosis and cell proliferation. For instance, some indoles are known to inhibit key enzymes such as GSK-3β, which plays a crucial role in cancer progression . Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological effects.

Case Studies and Research Findings

Q & A

Q. How does the compound’s stability vary under acidic vs. basic conditions?

- Methodological Answer : The Boc group is acid-labile (cleaved with TFA/DCM) but stable in mild base (e.g., NaHCO₃). Stability testing via HPLC monitoring under pH 3–10 buffers (24 hrs, 25°C) confirms decomposition thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.